Bis(2-oxoazonan-1-yl)ethane-1,2-dione
Description
Properties
CAS No. |
61470-68-6 |
|---|---|
Molecular Formula |
C18H28N2O4 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
1,2-bis(2-oxoazonan-1-yl)ethane-1,2-dione |
InChI |
InChI=1S/C18H28N2O4/c21-15-11-7-3-1-5-9-13-19(15)17(23)18(24)20-14-10-6-2-4-8-12-16(20)22/h1-14H2 |
InChI Key |
WXUVOFHWAZRWEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(=O)N(CCC1)C(=O)C(=O)N2CCCCCCCC2=O |
Origin of Product |
United States |
Preparation Methods
Cyclization of Amino Carboxylic Acids
A nine-membered lactam can be formed via intramolecular cyclization of 8-aminononanoic acid under acidic or basic conditions:
$$
\text{8-aminononanoic acid} \xrightarrow[\Delta]{\text{H}^+/\text{OH}^-} \text{azonan-2-one} + \text{H}_2\text{O}
$$
Conditions :
- Acidic : Reflux in toluene with p-toluenesulfonic acid (pTSA).
- Basic : Use of thionyl chloride (SOCl₂) to form the acid chloride, followed by cyclization with triethylamine (Et₃N).
Yield : ~50–60% (extrapolated from seven-membered azepane analogues).
Ring-Closing Metathesis (RCM)
For higher ring-strain tolerance, Grubbs II catalyst facilitates RCM of diene precursors:
$$
\text{CH}2=\text{CH-(CH}2\text{)}_6\text{-NH-CO-Cl} \xrightarrow{\text{Grubbs II}} \text{azonan-2-one} + \text{ethylene}
$$
Advantages : Better control over ring size and stereochemistry.
Coupling of Azonane Lactams via Ethane-1,2-dione
The diketone bridge is introduced through nucleophilic acyl substitution or condensation:
Oxalyl Chloride Mediated Coupling
Reaction of 2-oxoazonane-1-amine with oxalyl chloride:
$$
2\,\text{azonan-2-one-1-amine} + \text{Cl-CO-CO-Cl} \rightarrow \text{this compound} + 2\,\text{HCl}
$$
Conditions :
- Anhydrous dichloromethane (DCM), 0°C to room temperature.
- Triethylamine (Et₃N) as a base to scavenge HCl.
Challenges : Lactam amines exhibit reduced nucleophilicity, necessitating activating agents (e.g., HOBt/EDC).
Mitsunobu Reaction for Ether Linkage (Alternative Pathway)
While less direct, Mitsunobu conditions can couple hydroxylated azonane precursors:
$$
2\,\text{azonan-2-ol} + \text{Br-CH}2\text{-CH}2\text{-Br} \xrightarrow[\text{PPh}_3]{\text{DIAD}} \text{Bis(2-oxoazonan-1-yl)ethane} + 2\,\text{HBr}
$$
Post-oxidation : The ethane bridge is oxidized to a diketone using Jones reagent (CrO₃/H₂SO₄).
One-Pot Tandem Synthesis
A streamlined approach combines lactam formation and diketone coupling:
- Cyclization : 8-aminononanoic acid undergoes lactamization.
- In-situ coupling : Oxalyl chloride reacts with nascent lactam amines.
Conditions :
- Sequential addition of reagents in dimethylacetamide (DMAc) at 60°C.
- Yield : ~40% (estimated from benzoxazine syntheses).
Analytical Data and Characterization
While experimental data for the target compound remains sparse, analogues provide benchmarks:
Challenges and Optimization Opportunities
- Ring Strain : Nine-membered lactams suffer from transannular strain, lowering cyclization yields. Microwave-assisted synthesis may enhance efficiency.
- Coupling Efficiency : Steric hindrance at the azonane nitrogen necessitates high-pressure conditions or ultrasonic activation.
- Purification : Silica gel chromatography struggles with polar intermediates; reversed-phase HPLC is recommended.
Chemical Reactions Analysis
Types of Reactions
Bis(2-oxoazonan-1-yl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, altering the compound’s properties.
Substitution: Substitution reactions can occur at the oxoazonan rings, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols. Substitution reactions can lead to a wide range of derivatives with varying functional groups .
Scientific Research Applications
Bis(2-oxoazonan-1-yl)ethane-1,2-dione has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential antimicrobial properties against various bacterial strains.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates
Mechanism of Action
The mechanism by which Bis(2-oxoazonan-1-yl)ethane-1,2-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound’s oxo groups can participate in redox reactions, influencing cellular processes. Additionally, its structure allows for binding to various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The ethane-1,2-dione scaffold is versatile, with substituents dictating chemical and physical properties. Below is a comparative analysis:
Table 1: Key Structural Analogues and Properties
*Hypothetical formula based on azonane structure.
High-Energy Materials
The tetrazole-substituted dione () exhibits exceptional thermostability (decomposition >250°C) and insensitivity to friction/impact due to H-bond networks and crystal packing. Its detonation velocity (9,150 m/s) surpasses traditional explosives like RDX .
Material Science
Biphenyl-substituted diones () are used as luminescent materials or polymer stabilizers. Their extended π-conjugation enables UV absorption, while the target compound’s azonane groups might impart rigidity or thermal stability .
Physicochemical Properties
- Solubility : Azonane’s nitrogen and ketone groups may enhance water solubility compared to purely aromatic derivatives (e.g., biphenyl diones).
- Crystallinity : Tetrazole-based diones () form dense, H-bonded crystals, whereas azonane’s flexibility might reduce crystallinity, impacting material performance .
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing the purity and structure of Bis(2-oxoazonan-1-yl)ethane-1,2-dione?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the molecular structure and identify functional groups. Chemical shifts for carbonyl groups (2-oxoazonane rings) should appear in the 160–180 ppm range in C spectra .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity. Optimize mobile phases (e.g., acetonitrile/water gradients) to resolve degradation products .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify key absorption bands (e.g., C=O stretches at ~1700 cm) to verify the presence of diketone and azonane moieties .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., P95 masks) is advised if aerosol generation is possible .
- Ventilation : Work in a fume hood to minimize inhalation risks, particularly due to potential respiratory irritation (H335 hazard) .
- Waste Disposal : Segregate waste and consult institutional guidelines for chemical disposal. Avoid release into waterways due to potential ecological toxicity .
Advanced Research Questions
Q. How can synthetic pathways for this compound be optimized to improve yield and selectivity?
- Methodological Answer :
- Reaction Solvent Optimization : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates. Monitor reaction progress via TLC or in-situ IR .
- Catalyst Screening : Evaluate Lewis acids (e.g., ZnCl) or organocatalysts to accelerate diketone formation. Use Design of Experiments (DoE) to identify optimal temperature and catalyst loading .
- Purification Strategies : Employ column chromatography with silica gel or preparative HPLC to isolate high-purity product. Validate purity via melting point analysis and mass spectrometry .
Q. What methodologies are suitable for evaluating the biological activity of this compound, particularly its antimicrobial properties?
- Methodological Answer :
- Minimum Inhibitory Concentration (MIC) Assays : Conduct broth microdilution tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use resazurin as a viability indicator for high-throughput screening .
- Time-Kill Curves : Assess bactericidal kinetics by sampling at intervals (0–24 hours) and plating on agar. Compare with positive controls (e.g., ciprofloxacin) .
- Synergy Studies : Combine with commercial antibiotics to identify additive or synergistic effects using checkerboard assays .
Q. How can crystallographic data discrepancies for structurally related compounds inform the analysis of this compound?
- Methodological Answer :
- X-ray Crystallography : Compare unit cell parameters (e.g., a, b, c axes) and torsion angles with analogous compounds (e.g., 1,2-Bis[2-(2-nitroimidazolyl)ethoxy]ethane) to identify conformational flexibility .
- Density Functional Theory (DFT) : Calculate optimized geometries and compare with experimental data to resolve conflicts in bond lengths/angles. Use software like Gaussian or ORCA .
Q. What strategies are recommended for studying the stability of this compound under varying environmental conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B guidelines), and humidity (75% RH). Analyze degradation products via LC-MS .
- pH Stability Profiling : Dissolve in buffers (pH 1–13) and monitor hydrolysis via H NMR. Identify hydrolyzed fragments (e.g., oxoazonane rings) .
- Long-Term Storage : Store desiccated at –20°C and assess stability over 6–12 months using accelerated stability protocols .
Data Contradiction Resolution
Q. How should researchers address contradictions in spectroscopic or crystallographic data for this compound derivatives?
- Methodological Answer :
- Multi-Technique Validation : Cross-validate NMR, FTIR, and X-ray data to confirm structural assignments. For example, resolve ambiguous NOESY correlations with DFT-predicted nuclear Overhauser effects .
- Crystallographic Refinement : Use high-resolution datasets (R < 0.05) and anisotropic displacement parameters to improve model accuracy. Check for twinning or disorder in the crystal lattice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
